
(Z)-2-(Pyridin-2-yl)ethenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Pyridin-2-yl)ethenol: is an organic compound characterized by the presence of a pyridine ring attached to an ethenol group
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-(Pyridin-2-yl)ethenol involves the aldol condensation of pyridine-2-carbaldehyde with acetaldehyde. This reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to favor the formation of the (Z)-isomer.
Grignard Reaction: Another approach involves the reaction of pyridine-2-carbaldehyde with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-2-(Pyridin-2-yl)ethenol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (Z)-2-(Pyridin-2-yl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, allowing for the introduction of various functional groups. Reagents such as halogens or organometallic compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, organometallic reagents, and nucleophiles.
Major Products:
Oxidation: Pyridine-2-carboxaldehyde, pyridine-2-carboxylic acid.
Reduction: (Z)-2-(Pyridin-2-yl)ethanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry:
Ligand Synthesis: (Z)-2-(Pyridin-2-yl)ethenol is used as a ligand in coordination chemistry to form complexes with transition metals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Industry:
Catalysis: Utilized in catalytic processes for the production of fine chemicals.
Material Science: Employed in the synthesis of materials with specific electronic or optical properties.
作用機序
The mechanism by which (Z)-2-(Pyridin-2-yl)ethenol exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or metal ions. The pyridine ring can coordinate with metal centers, while the ethenol group can participate in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity.
類似化合物との比較
(E)-2-(Pyridin-2-yl)ethenol: The (E)-isomer differs in the spatial arrangement of the ethenol group.
2-(Pyridin-2-yl)ethanol: Lacks the double bond present in (Z)-2-(Pyridin-2-yl)ethenol.
Pyridine-2-carbaldehyde: Precursor in the synthesis of this compound.
Uniqueness:
Structural Features: The (Z)-configuration imparts unique steric and electronic properties.
Reactivity: The presence of both the pyridine ring and the ethenol group allows for diverse chemical reactions and applications.
特性
分子式 |
C7H7NO |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
(Z)-2-pyridin-2-ylethenol |
InChI |
InChI=1S/C7H7NO/c9-6-4-7-3-1-2-5-8-7/h1-6,9H/b6-4- |
InChIキー |
AWHPVMOPHMGEGW-XQRVVYSFSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C\O |
正規SMILES |
C1=CC=NC(=C1)C=CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


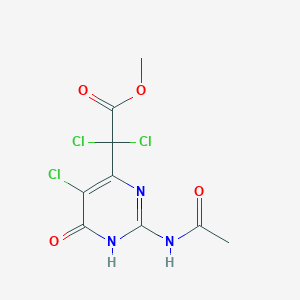
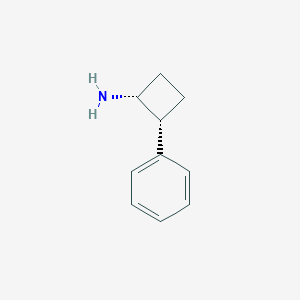
![9-tert-Butyl 4-ethyl 1-(pyrrolidin-1-yl)-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate](/img/structure/B12935640.png)
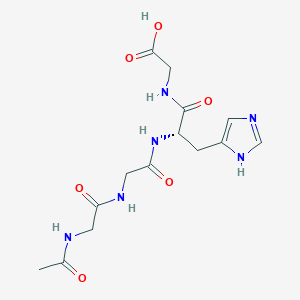
![2-Chloro-3-methyl-4-((1S,3S,5R)-2,3,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12935665.png)



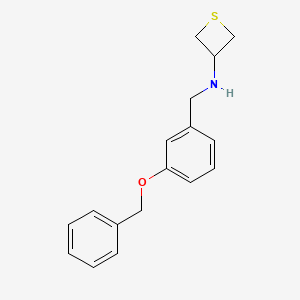
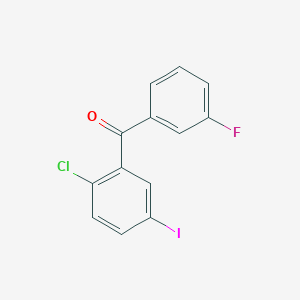
![N-(6-Phenyl-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12935702.png)
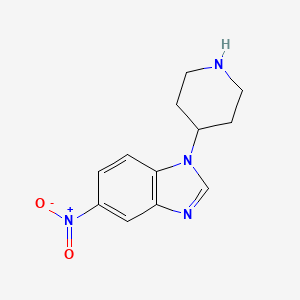
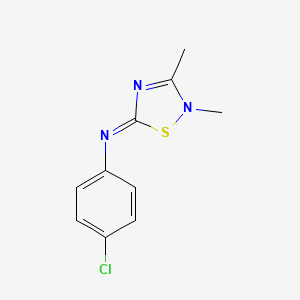
![3-((Hydroxy(2-hydroxy-3-((hydroxy(2-((12-hydroxy-13-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)nonadec-9-enoyl)oxy)-3-(octadeca-9,12-dienoyloxy)propoxy)phosphoryl)oxy)propoxy)phosphoryl)oxy)propane-1,2-diyl bis(octadeca-9,12-dienoate)](/img/structure/B12935727.png)
